molecular formula C16H16N2O5S B2437746 ethyl (2E)-2-[(5,6-dihydro-1,4-dioxine-2-carbonyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 865545-16-0

ethyl (2E)-2-[(5,6-dihydro-1,4-dioxine-2-carbonyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2437746
CAS No.: 865545-16-0
M. Wt: 348.37
InChI Key: BLTKELQIZGYOGM-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-2-[(5,6-dihydro-1,4-dioxine-2-carbonyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a synthetic organic compound. It belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Properties

IUPAC Name

ethyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylimino)-3-methyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-3-22-15(20)10-4-5-11-13(8-10)24-16(18(11)2)17-14(19)12-9-21-6-7-23-12/h4-5,8-9H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTKELQIZGYOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=COCCO3)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-[(5,6-dihydro-1,4-dioxine-2-carbonyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. The starting materials often include 1,4-dioxine derivatives and benzothiazole precursors. The key steps may involve:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones.

    Introduction of the Dioxine Moiety: This step involves the reaction of the benzothiazole intermediate with a dioxine derivative under specific conditions, such as the presence of a base or acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-[(5,6-dihydro-1,4-dioxine-2-carbonyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzothiazole ring or the dioxine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: It could be explored for its potential therapeutic effects in treating various diseases.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[(5,6-dihydro-1,4-dioxine-2-carbonyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core structure.

    Dioxine Derivatives: Compounds containing the 1,4-dioxine moiety, such as dioxin and its derivatives.

Uniqueness

Ethyl (2E)-2-[(5,6-dihydro-1,4-dioxine-2-carbonyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is unique due to the combination of the benzothiazole and dioxine moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

Ethyl (2E)-2-[(5,6-dihydro-1,4-dioxine-2-carbonyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C14H15N3O4S\text{C}_{14}\text{H}_{15}\text{N}_3\text{O}_4\text{S}

This structure includes a thiazole moiety and a dioxine carbonyl group which are critical for its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies indicate that compounds with similar structures exhibit enzyme inhibitory properties. For instance, sulfonamide derivatives with benzodioxane moieties have shown significant inhibition against α-glucosidase and acetylcholinesterase enzymes, which are relevant in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .
  • Antitumor Activity : Thiazole-containing compounds have been reported to exhibit cytotoxic effects against various cancer cell lines. The presence of electron-donating groups in the thiazole ring enhances their anticancer properties. For example, compounds with specific substitutions have shown IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Anticonvulsant Properties : Certain thiazole derivatives have demonstrated anticonvulsant activity in animal models. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole moiety can significantly impact their efficacy against seizures .

Research Findings

Recent studies have highlighted the biological potential of similar compounds:

Table 1: Summary of Biological Activities

CompoundActivity TypeIC50/ED50 ValuesReference
Compound 1Antitumor1.61 µg/mL
Compound 2AnticonvulsantED50 = 5 mg/kg
Compound 3Enzyme InhibitionIC50 = 0.002 mM

Case Study 1: Antitumor Activity

In a study involving thiazole derivatives, one compound exhibited significant growth inhibition against HT29 colon cancer cells with an IC50 value of 23.30 ± 0.35 mM. The SAR indicated that the presence of halogen substituents enhanced the cytotoxicity .

Case Study 2: Enzyme Inhibition

A series of synthesized sulfonamides were tested for their ability to inhibit α-glucosidase and acetylcholinesterase. Compounds derived from benzodioxane showed promising results with an IC50 value as low as 0.002 mM for α-glucosidase inhibition, suggesting potential therapeutic applications in managing diabetes and neurodegenerative diseases .

Q & A

Q. What are the standard synthetic routes for ethyl (2E)-2-[(5,6-dihydro-1,4-dioxine-2-carbonyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step condensation reactions. A common approach is refluxing thiazole derivatives (e.g., 2-aminothiazol-4(5H)-one) with carbonyl-containing reagents (e.g., 5,6-dihydro-1,4-dioxine-2-carbonyl chloride) in acetic acid with sodium acetate as a catalyst. Reaction duration (3–5 hours) and stoichiometric ratios (e.g., 0.11 mol aldehyde per 0.1 mol amine) are critical for optimizing crystallinity and yield . Purification often requires recrystallization from DMF/acetic acid mixtures to remove unreacted starting materials .

Q. Which spectroscopic and analytical methods are most reliable for confirming the structure of this compound?

Key methods include:

  • Elemental analysis (CHNS): Validates empirical formula and purity (e.g., deviations <0.4% indicate high purity) .
  • NMR spectroscopy: 1^1H and 13^13C NMR identify imino (δ 8.5–9.5 ppm) and ester carbonyl (δ 165–170 ppm) groups.
  • Mass spectrometry (HRMS): Confirms molecular ion peaks and fragmentation patterns .
  • X-ray crystallography: Resolves stereochemistry of the (2E)-configured imino group .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens should focus on:

  • Cytotoxicity assays (e.g., MTT): Test against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
  • Enzyme inhibition studies: Target kinases or proteases linked to diseases like cancer or inflammation. Use fluorogenic substrates to measure IC50_{50} values .
  • Solubility and stability tests: Assess pharmacokinetic viability in PBS (pH 7.4) and simulated gastric fluid .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved for this compound?

Advanced strategies include:

  • 2D NMR (COSY, HSQC): Differentiate overlapping protons in the dihydro-1,3-benzothiazole ring and dihydro-1,4-dioxine moiety .
  • Variable-temperature NMR: Resolve dynamic effects caused by restricted rotation of the imino group .
  • Isotopic labeling: Replace 1^1H with 2^2H in specific positions to simplify spectra .

Q. What methodologies optimize the compound’s bioavailability for in vivo studies?

  • Prodrug modification: Replace the ethyl ester with a methyl or tert-butyl group to enhance metabolic stability .
  • Nanoparticle encapsulation: Use PEGylated liposomes to improve solubility and prolong half-life .
  • Pharmacophore modeling: Identify structural motifs (e.g., the dihydro-1,4-dioxine ring) that enhance membrane permeability via computational tools like Schrödinger’s QikProp .

Q. How can synthetic byproducts (e.g., Z-isomer contamination) be minimized during scale-up?

  • Stereoselective catalysis: Use chiral auxiliaries or asymmetric catalysts (e.g., L-proline derivatives) to favor the (2E)-isomer .
  • Chromatographic separation: Employ reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water, 70:30) to isolate the E-isomer .
  • Reaction monitoring: Use in-situ FTIR to track imino group formation and adjust pH/temperature dynamically .

Q. What computational tools predict the compound’s interaction with biological targets (e.g., kinases)?

  • Molecular docking (AutoDock Vina): Simulate binding to ATP-binding pockets using crystal structures from the PDB (e.g., 9VZ) .
  • MD simulations (GROMACS): Assess binding stability over 100 ns trajectories with AMBER force fields .
  • QSAR models: Corrogate substituent effects (e.g., methyl vs. ethyl groups) on inhibitory potency .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50} values across studies?

  • Standardize assay conditions: Control variables like cell passage number, serum concentration, and incubation time .
  • Validate purity: Use LC-MS to confirm >95% purity and rule out degradation products .
  • Meta-analysis: Compare data across ≥3 independent labs using statistical tools (e.g., ANOVA with Tukey’s post-hoc test) .

Q. Why do solubility studies in DMSO vs. aqueous buffers show conflicting results?

  • DMSO artifacts: High DMSO concentrations (>1%) can denature proteins or alter membrane fluidity, skewing data. Use lower concentrations or alternative solvents (e.g., cyclodextrin complexes) .
  • Aggregation effects: Dynamic light scattering (DLS) can detect nanoaggregates that reduce apparent solubility .

Experimental Design Considerations

Q. What controls are essential when evaluating this compound’s anti-inflammatory activity?

  • Positive controls: Dexamethasone (for cytokine suppression) and indomethacin (for COX inhibition) .
  • Vehicle controls: Match solvent composition (e.g., 0.1% DMSO) to isolate compound-specific effects .
  • Cytotoxicity controls: Ensure observed anti-inflammatory effects are not due to cell death (e.g., via LDH release assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.